3-Hydroxypropanoyl chloride

Catalog No.
S1519390
CAS No.
109608-73-3
M.F
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypropanoyl chloride

CAS Number

109608-73-3

Product Name

3-Hydroxypropanoyl chloride

IUPAC Name

3-hydroxypropanoyl chloride

Molecular Formula

C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2

InChI Key

ZDOWUKFHZLWXJA-UHFFFAOYSA-N

SMILES

C(CO)C(=O)Cl

Canonical SMILES

C(CO)C(=O)Cl

Organic Synthesis:

-Hydroxypropanoyl chloride (3-HPC) finds application as a reactive intermediate in various organic syntheses. Its key functionality lies in the presence of both an acyl chloride group (C(=O)Cl) and a hydroxyl group (OH) within the molecule, allowing it to participate in diverse reactions.

One prominent example involves the synthesis of TNF-α inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. 3-HPC serves as a building block in the construction of these molecules by undergoing acylation reactions with various amine-containing compounds [].

Potential Applications in Drug Discovery:

Beyond its established role in synthesizing existing drugs, 3-HPC holds promise for future drug discovery efforts. Its unique chemical properties make it a potential precursor for novel drug candidates targeting various therapeutic areas.

Research suggests the possibility of utilizing 3-HPC in the synthesis of compounds with diverse functionalities, potentially leading to the development of drugs for various diseases []. However, further research is necessary to explore and validate these potential applications.

Research into Physical and Chemical Properties:

Understanding the fundamental properties of 3-HPC is crucial for its safe and effective utilization in research settings. Studies have been conducted to investigate its physical and chemical characteristics, including its melting point, boiling point, and reactivity profile [].

Availability and Regulations:

3-Hydroxypropanoyl chloride, with the chemical formula C3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2 and CAS number 109608-73-3, is an acyl chloride derivative of 3-hydroxypropanoic acid. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, which facilitates various nucleophilic substitution reactions. It is a colorless to pale yellow liquid that is corrosive and volatile, making it a useful reagent in organic synthesis.

3-Hydroxypropanoyl chloride is a hazardous compound and should be handled with care:

  • Toxic:** It can cause irritation and burns upon contact with skin and eyes. Inhalation can irritate the respiratory tract.
  • Corrosive:** It can react with water and alcohols, releasing hydrochloric acid fumes.
  • Flammable:** It may ignite readily upon contact with heat or open flames.

  • Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters and amides. For example:
    HOCH2CH2COCl+R OHHOCH2CH2COOR +HCl\text{HOCH}_2\text{CH}_2\text{COCl}+\text{R OH}\rightarrow \text{HOCH}_2\text{CH}_2\text{COOR }+\text{HCl}
  • Oxidation: The hydroxyl group can be oxidized to form 3-oxopropanoyl chloride:
    HOCH2CH2COCl+[O]OCH2CH2COCl\text{HOCH}_2\text{CH}_2\text{COCl}+[\text{O}]\rightarrow \text{OCH}_2\text{CH}_2\text{COCl}
  • Reduction: The acyl chloride can be reduced to form 3-hydroxypropanol:
    HOCH2CH2COCl+[H]HOCH2CH2CH2OH\text{HOCH}_2\text{CH}_2\text{COCl}+[\text{H}]\rightarrow \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH}

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

3-Hydroxypropanoyl chloride plays a significant role in biochemical pathways as an intermediate in the synthesis of various bioactive compounds. Notably, it is involved in producing 3-hydroxypropionic acid, which has applications in pharmaceuticals and as a platform chemical. Some derivatives of this compound have shown potential as tumor necrosis factor-alpha inhibitors, indicating its relevance in medicinal chemistry .

The synthesis of 3-hydroxypropanoyl chloride can be achieved through several methods:

  • Direct Chlorination: This method involves chlorinating 3-hydroxypropanoic acid using thionyl chloride or oxalyl chloride under anhydrous conditions:
    HOCH2CH2COOH+SOCl2HOCH2CH2COCl+SO2+HCl\text{HOCH}_2\text{CH}_2\text{COOH}+\text{SOCl}_2\rightarrow \text{HOCH}_2\text{CH}_2\text{COCl}+\text{SO}_2+\text{HCl}
  • Indirect Methods: Involves converting 3-hydroxypropanoic acid to its ester form followed by chlorination:
    HOCH2CH2COOHHOCH2CH2COORHOCH2CH2COCl\text{HOCH}_2\text{CH}_2\text{COOH}\rightarrow \text{HOCH}_2\text{CH}_2\text{COOR}\rightarrow \text{HOCH}_2\text{CH}_2\text{COCl}

These methods highlight the compound's synthetic accessibility for research and industrial applications .

3-Hydroxypropanoyl chloride is utilized in various fields:

  • Organic Synthesis: As a reagent for synthesizing esters and amides.
  • Pharmaceuticals: In the development of drugs targeting inflammatory diseases due to its role in synthesizing tumor necrosis factor-alpha inhibitors.
  • Biochemical Research: As an intermediate for producing other valuable compounds like 3-hydroxypropionic acid, which is used in bioplastics and biofuels .

Several compounds share structural similarities with 3-hydroxypropanoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Propionyl chlorideC3H5ClOC_3H_5ClODerived from propionic acid, used in similar reactions.
Acetyl chlorideC2H3ClOC_2H_3ClOSmaller acyl group, widely used in organic synthesis.
Butyryl chlorideC4H7ClOC_4H_7ClOLarger acyl group, used for different esterifications.

Uniqueness of 3-Hydroxypropanoyl Chloride: Its hydroxyl group distinguishes it from other acyl chlorides, allowing for specific reactions that yield biologically relevant compounds not readily produced from other similar compounds .

3-Hydroxypropanoyl chloride (CAS: 109608-73-3) is an organic compound with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol. Its structure features a three-carbon chain with a terminal acyl chloride group and a hydroxyl group at the beta position.

Structural Characteristics

The chemical structure of 3-hydroxypropanoyl chloride can be represented as HOCH₂CH₂COCl, highlighting its key functional groups:

  • An acyl chloride group (-COCl) at one end
  • A hydroxyl group (-OH) at the beta position
  • A three-carbon backbone

Chemical Identifiers

Identifier TypeValue
IUPAC Name3-hydroxypropanoyl chloride
CAS Registry Number109608-73-3
Molecular FormulaC₃H₅ClO₂
Molecular Weight108.52 g/mol
InChIInChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2
InChIKeyZDOWUKFHZLWXJA-UHFFFAOYSA-N
SMILESC(CO)C(=O)Cl

Wikipedia

3-Hydroxypropanoyl chloride

Dates

Last modified: 04-14-2024

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